
2-(2-Cyano-1H-indol-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Cyano-1H-indol-3-yl)acetic acid is an organic compound that belongs to the class of indole derivatives.
準備方法
The synthesis of 2-(2-Cyano-1H-indol-3-yl)acetic acid typically involves several steps. One common method includes the Sonogashira coupling reaction, iodocyclization reaction, Suzuki–Miyaura coupling reaction, and condensation reactions . These reactions are carried out under specific conditions to ensure the successful formation of the desired product. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.
化学反応の分析
2-(2-Cyano-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been investigated for its potential as a plant growth regulator and its role in various biochemical pathways . In medicine, indole derivatives, including this compound, have shown promise in the development of new therapeutic agents for diseases such as cancer and viral infections .
作用機序
The mechanism of action of 2-(2-Cyano-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors involved in plant growth regulation . In medicinal applications, it may target specific proteins or pathways involved in disease progression, such as cancer cell proliferation or viral replication . The exact mechanism of action can vary depending on the specific application and context.
類似化合物との比較
2-(2-Cyano-1H-indol-3-yl)acetic acid can be compared with other indole derivatives such as indole-3-acetic acid and indole-3-butyric acid . While all these compounds share the indole nucleus, their unique substituents confer different properties and applications. For example, indole-3-acetic acid is a well-known plant hormone involved in growth and development, while indole-3-butyric acid is used as a rooting agent in plant propagation . The presence of the cyano group in this compound makes it distinct and may contribute to its unique biological activities and applications.
特性
分子式 |
C11H8N2O2 |
|---|---|
分子量 |
200.19 g/mol |
IUPAC名 |
2-(2-cyano-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C11H8N2O2/c12-6-10-8(5-11(14)15)7-3-1-2-4-9(7)13-10/h1-4,13H,5H2,(H,14,15) |
InChIキー |
UDGFAXXJTBIVOQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C(N2)C#N)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,6-Dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid](/img/structure/B13660878.png)
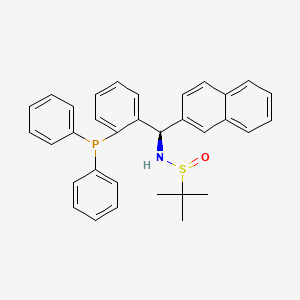
![2-(2-([1,1'-Biphenyl]-4-yl)acetamido)thiophene-3-carboxamide](/img/structure/B13660881.png)
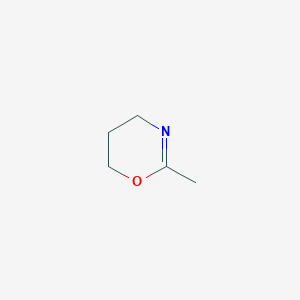
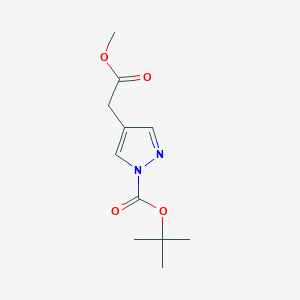



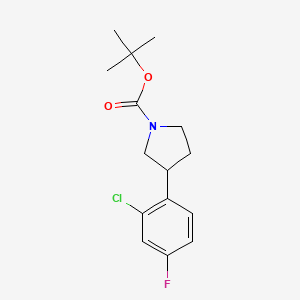
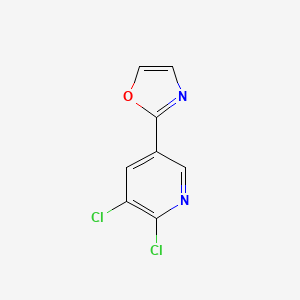
![1-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13660931.png)
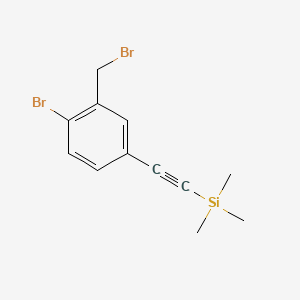
![3-Methyl-6-azabicyclo[3.1.1]heptane](/img/structure/B13660948.png)
![1-(7-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethan-1-one](/img/structure/B13660953.png)
